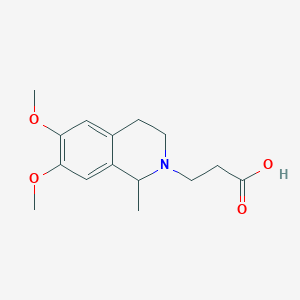![molecular formula C14H12N2O4 B14151453 2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] CAS No. 88768-54-1](/img/structure/B14151453.png)
2,2'-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is a chemical compound known for its unique structure and properties It consists of two furan rings connected by an ethane-1,1-diyl bridge, with isocyanatomethyl groups attached to the furan rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] typically involves the reaction of furan derivatives with isocyanates under controlled conditions. One common method is the reaction of 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan] with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The isocyanate groups can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The isocyanate groups can react with nucleophiles such as alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reactions with alcohols or amines are typically carried out in the presence of a catalyst such as dibutyltin dilaurate.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines.
Substitution: Urethanes or ureas.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and tissue engineering.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] involves its reactivity with nucleophiles, leading to the formation of stable covalent bonds. The isocyanate groups react with amines or alcohols to form ureas or urethanes, respectively. This reactivity is harnessed in various applications, such as cross-linking in polymers and biomaterials.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-(Ethane-1,2-diyl)bis[5-(isocyanatomethyl)furan]
- 2,2’-(Ethane-1,1-diyl)bis[5-(hydroxymethyl)furan]
- 2,2’-(Ethane-1,2-diyl)bis[5-(hydroxymethyl)furan]
Uniqueness
2,2’-(Ethane-1,1-diyl)bis[5-(isocyanatomethyl)furan] is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. The presence of isocyanate groups makes it highly reactive towards nucleophiles, enabling its use in a wide range of applications, from polymer synthesis to biomedical research.
Propiedades
Número CAS |
88768-54-1 |
|---|---|
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
2-(isocyanatomethyl)-5-[1-[5-(isocyanatomethyl)furan-2-yl]ethyl]furan |
InChI |
InChI=1S/C14H12N2O4/c1-10(13-4-2-11(19-13)6-15-8-17)14-5-3-12(20-14)7-16-9-18/h2-5,10H,6-7H2,1H3 |
Clave InChI |
FYZYPXVVQUUOFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(O1)CN=C=O)C2=CC=C(O2)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


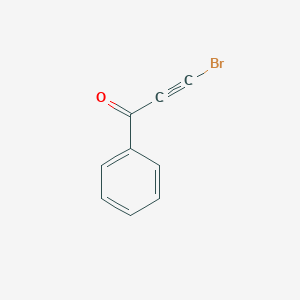

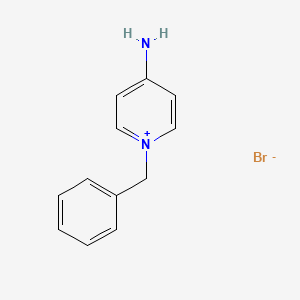
![N-(3-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14151395.png)
![2-(3,3-dimethylpiperidin-1-yl)-1-(8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14151405.png)
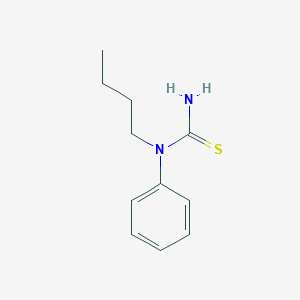

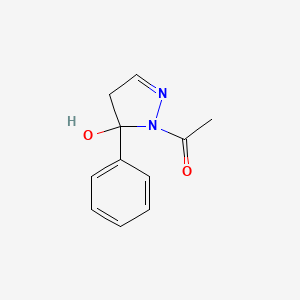
![2-(5-methyl-1H-pyrazol-1-yl)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B14151430.png)
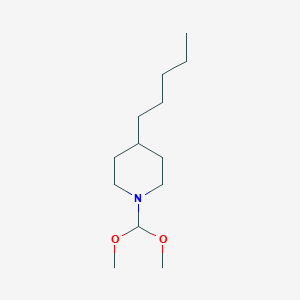
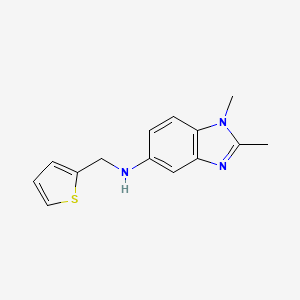
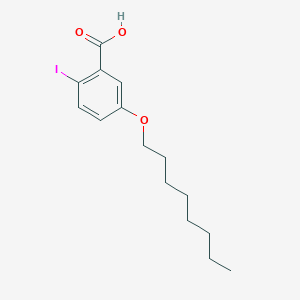
![(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid](/img/structure/B14151461.png)
